2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative characterized by a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core linked to a 4-(ethylthio)phenyl group via an acetamide bridge. The tetrahydrobenzo[d]thiazole moiety is a bicyclic system with a sulfur-containing heterocycle, which is frequently associated with bioactivity in medicinal chemistry, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Synthetic routes for analogous compounds often involve lipase-catalyzed enantioselective reactions (e.g., hydrolysis or acetylation) to resolve racemic mixtures, as demonstrated in the synthesis of enantioenriched (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide [(S)-4] using vinyl acetate and immobilized lipases .
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-2-21-13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-10H,2-6,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNUWCRZDVGMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazole ring: The starting material, 2-aminothiophenol, undergoes cyclization with an appropriate aldehyde to form the tetrahydrobenzo[d]thiazole core.
Introduction of the ethylthio group: The phenyl ring is functionalized with an ethylthio group through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Acetamide linkage formation: The final step involves the acylation of the amine group on the tetrahydrobenzo[d]thiazole with 2-bromoacetyl chloride to form the desired acetamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide. Specifically, derivatives of tetrahydrobenzo[b]thiophene have shown efficacy against mycobacterial infections, such as tuberculosis and leprosy. These compounds act by inhibiting the growth of mycobacteria, which are notoriously difficult to treat due to their unique cell wall characteristics and slow replication rates .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that thiazole and thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies involving similar compounds have demonstrated promising results against human breast adenocarcinoma (MCF7) cells . The mechanism often involves the disruption of microtubule dynamics and interference with cellular signaling pathways critical for cancer cell survival.
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . This application highlights the compound's versatility in targeting neurodegenerative conditions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for developing more effective derivatives. Studies have shown that modifications to the thiazole and thiophene components can significantly impact biological activity .
Case Studies
- Mycobacterial Infections :
- Cancer Treatment :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and biological activities between the target compound and its analogues:
Key Findings from Comparative Studies
Bioactivity and Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂, halogens) on phenyl or thiazole rings enhance antimicrobial activity. For example, Sharma et al. reported MICs of 13–27 µmol/L for bromo- and chloro-substituted acetamides against S. aureus and E. coli . In contrast, the ethylthio group (-S-CH₂CH₃) in the target compound is electron-donating, which may reduce antimicrobial potency but improve solubility or metabolic stability .
Synthetic Flexibility: The target compound’s synthesis via enzymatic resolution (e.g., using lipases) offers enantioselectivity advantages over traditional methods like reflux condensation . However, this approach may limit scalability compared to the high-yield reflux routes used for cyano-substituted analogues .
Enzyme Inhibition: Thiazole derivatives with piperazine or quinoxaline substituents (e.g., 2-(4-phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide) exhibit strong matrix metalloproteinase (MMP) inhibition, critical for anti-inflammatory applications. The ethylthio-phenyl group in the target compound may confer similar MMP affinity but requires empirical validation .
Data from Antimicrobial Studies
Critical Notes
- The target compound’s lack of halogen or nitro groups may limit its antimicrobial efficacy compared to bromo/chloro analogues. However, its ethylthio group could improve pharmacokinetic properties (e.g., half-life) .
- Structural analogs with thiadiazole or quinoxaline linkers show broader-spectrum activity but require complex synthesis .
Biological Activity
2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 374.5 g/mol. The compound features an ethylthio group and a tetrahydrobenzo[d]thiazole moiety, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (breast cancer) | 2.49 |
| 6-substituted amino-4-anilinequinazoline derivatives | A549 (lung cancer) | 0.23 |
These compounds exhibit selective inhibition of key growth factor receptors such as EGFR, which is crucial for cancer cell proliferation and survival .
The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets:
- Adenosine Receptors : Some derivatives have been shown to act as antagonists at adenosine receptors (A1 and A2a), which are implicated in tumor growth and metastasis .
- Kinase Inhibition : The compound may also inhibit multiple kinases involved in cell signaling pathways that regulate cell division and apoptosis .
3. Anti-inflammatory Properties
Compounds related to this structure have demonstrated anti-inflammatory effects in vitro. For example, certain thienopyrimidine derivatives have shown significant inhibition of inflammatory pathways with low toxicity profiles .
Case Studies
Several research studies have investigated the biological activity of compounds related to this compound:
- Study on Quinazoline Derivatives : A study synthesized various quinazoline derivatives that showed potent anticancer activity against breast and lung cancer cells. The findings suggest that modifications in the side chains significantly affect the biological activity .
- Tetrahydrobenzothiophenone Derivatives : Research on tetrahydrobenzothiophenone derivatives revealed their ability to bind selectively to adenosine receptors and exert anti-cancer effects through receptor-mediated pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how can reflux conditions influence yield?
- Methodological Answer : A common synthesis involves reacting a tetrahydrobenzo[d]thiazol-2-amine precursor with activated acetamide derivatives under reflux conditions. For example, ethyl cyanoacetate can be used as a coupling agent in dimethylformamide (DMF) at reflux for 4 hours, followed by crystallization from DMF/ice-water mixtures to isolate the product . Optimization of solvent choice (e.g., DMF vs. acetonitrile) and reaction time (2–6 hours) is critical for yield improvement. Characterization via -NMR and HPLC is recommended to confirm purity (>97%) and structural integrity.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for confirming molecular weight and carbon backbone structure. Polarimetry or X-ray crystallography may resolve stereochemical ambiguities in the tetrahydrobenzo[d]thiazole moiety. For purity, HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard .
Q. What preliminary biological screening strategies are recommended for this acetamide derivative?
- Methodological Answer : Begin with in vitro assays targeting thiazole-associated pathways, such as antimicrobial activity (MIC assays against S. aureus and E. coli) or kinase inhibition (e.g., EGFR or CDK2). Use MTT assays to assess cytotoxicity in mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM. Dose-response curves (0.1–100 µM) and IC calculations are critical for prioritizing further studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as nucleophilic acyl substitution in the acetamide formation. Transition state analysis identifies energy barriers, guiding solvent selection (e.g., DMF’s high polarity stabilizes intermediates) and catalyst use (e.g., AlCl for Lewis acid activation). Coupling computational results with Design of Experiments (DoE) reduces trial-and-error iterations by 40–60% .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of dose-response data with ANOVA identifies statistically significant outliers. Cross-validate findings using orthogonal assays (e.g., Western blotting for target protein expression) .
Q. How to design a robust structure-activity relationship (SAR) study for thiazole-acetamide derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications:
- Position 1 : Vary ethylthio substituents (e.g., methylthio, phenylthio).
- Position 2 : Modify the tetrahydrobenzo[d]thiazole ring (e.g., saturation, heteroatom substitution).
Evaluate each analog using standardized bioassays and correlate results with computational descriptors (e.g., LogP, polar surface area). Multivariate regression models (e.g., PLS) quantify contributions of substituents to activity .
Q. What advanced in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Use Sprague-Dawley rats for acute toxicity (OECD 423 guidelines) at 300–2000 mg/kg doses. For pharmacokinetics, conduct LC-MS/MS analysis of plasma samples after IV/oral administration to calculate AUC, C, and half-life. Tissue distribution studies (e.g., liver, kidney) assess bioaccumulation risks. Include metabolite identification via UPLC-QTOF to detect potential toxic intermediates .
Methodological Considerations
- Experimental Design : Apply fractional factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) with ≤12 experimental runs .
- Data Validation : Use Bland-Altman plots for inter-laboratory reproducibility assessments.
- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling thiol-containing intermediates (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
